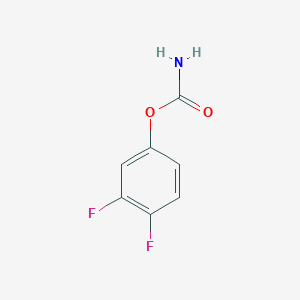

3,4-Difluorophenyl carbamate

CAS No.:

Cat. No.: VC17217917

Molecular Formula: C7H5F2NO2

Molecular Weight: 173.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5F2NO2 |

|---|---|

| Molecular Weight | 173.12 g/mol |

| IUPAC Name | (3,4-difluorophenyl) carbamate |

| Standard InChI | InChI=1S/C7H5F2NO2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H2,10,11) |

| Standard InChI Key | ZOXSDMMYTFQGDR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC(=O)N)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,4-Difluorophenyl carbamate consists of a phenyl ring with fluorine atoms at the 3- and 4-positions and a carbamate group (-O(CO)NH-) attached to the aromatic system. The molecular formula is C₈H₆F₂NO₂, with a molecular weight of 195.14 g/mol. The fluorine substituents introduce significant electron-withdrawing effects, polarizing the aromatic ring and influencing the compound’s reactivity in nucleophilic and electrophilic reactions .

The carbamate group contributes to the molecule’s polarity, enhancing its solubility in polar solvents such as dimethyl sulfoxide (DMSO) and acetone. Comparative studies with methyl N-(3,4-dichlorophenyl)carbamate (SWEP) reveal that replacing chlorine with fluorine reduces molecular weight by approximately 24.91 g/mol and alters the compound’s electronic profile, potentially impacting its interaction with biological targets .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 3,4-difluorophenyl carbamate can be inferred from methodologies used for related compounds. A plausible route involves the reaction of 3,4-difluoroaniline with methyl chloroformate in the presence of a base such as pyridine:

This method mirrors the synthesis of methyl N-(3,4-dichlorophenyl)carbamate, where the amine group undergoes nucleophilic attack on the carbonyl carbon of the chloroformate .

Alternative approaches may utilize Curtius rearrangement or Hofmann degradation, as described in patents for cyclopropanamine derivatives. For example, the conversion of 3,4-difluorophenyl-containing carboxylic acids to azides followed by thermal decomposition yields isocyanates, which can subsequently react with methanol to form carbamates :

Industrial-Scale Production Challenges

Large-scale manufacturing faces hurdles in controlling regioselectivity and minimizing byproducts. The patent WO2013144295A1 highlights the importance of chiral resolution techniques, such as crystallizing diastereomeric salts with R-mandelic acid, to isolate enantiomerically pure products . For racemic 3,4-difluorophenyl carbamate, chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) may be employed.

Biological Activity and Applications

Mechanistic Insights

Carbamates are renowned for their enzyme-inhibiting properties, primarily through reversible carbamylation of serine hydrolases. The fluorine atoms in 3,4-difluorophenyl carbamate likely enhance binding affinity to target enzymes by:

-

Increasing electrophilicity of the carbonyl carbon.

-

Stabilizing transition states via electron-withdrawing effects.

In agricultural contexts, analogs like SWEP exhibit herbicidal activity by inhibiting photosystem II (PSII) in plants . The difluoro variant may display similar mechanisms with improved environmental persistence due to fluorine’s resistance to hydrolysis.

Toxicological Profile

Acute and Subchronic Toxicity

Animal studies on methyl N-(3,4-dichlorophenyl)carbamate (SWEP) provide a baseline for assessing the difluoro analog’s safety. Rats exposed to 2000 ppm SWEP in feed exhibited hepatosplenomegaly (liver: +28%, spleen: +34% vs. controls) and renal tubular pigmentation . Fluorine’s lower atomic weight and higher electronegativity may mitigate organ toxicity, though this hypothesis requires experimental validation.

Environmental Impact

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume